Single-Dose Hypocholesterolaemic Potency vs. (R)-Enantiomer
In male Fischer F344 rats receiving a single oral dose below 10 mg/kg, (S)‑ciprofibrate produced a statistically significantly greater reduction in plasma total cholesterol than (R)‑ciprofibrate [1]. The difference was described as 'slight' but statistically significant (p < 0.05) [1].
| Evidence Dimension | Reduction in plasma total cholesterol concentration after single oral dose |
|---|---|
| Target Compound Data | Statistically significantly greater reduction than (R)-enantiomer at dosages <10 mg/kg (exact % decrease not reported in abstract; statistical significance at p < 0.05) [1] |
| Comparator Or Baseline | (R)-Ciprofibrate: smaller reduction in plasma cholesterol at identical dose levels [1] |
| Quantified Difference | Difference statistically significant (p < 0.05); magnitude described as 'slight' [1] |
| Conditions | Male Fischer F344 rats; single oral dose; dosages below 10 mg/kg; plasma cholesterol measured post‑dose [1] |
Why This Matters
This direct enantiomer‑to‑enantiomer comparison demonstrates that (S)‑ciprofibrate is the intrinsically more potent hypocholesterolaemic stereoisomer, a critical consideration for pharmacology studies requiring maximal acute efficacy at low dose.
- [1] Graham MJ, Winham MA, Harpur ES, Bonner FW, Gray TJB. The relative hypolipidaemic activity and hepatic effects of ciprofibrate enantiomers in the rat. Biochem Pharmacol. 1994;48(12):2163‑2171. doi:10.1016/0006‑2952(94)00391‑2 View Source
